5-propylpyridazine-3-carboxylic acid

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Synthesis

5-Propylpyridazine-3-carboxylic acid, bearing the CAS number 2694733-91-8, is a heterocyclic organic compound. It features a pyridazine ring core with a propyl (-CH₂CH₂CH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 3-position.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2694733-91-8
Cat. No. B6198048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-propylpyridazine-3-carboxylic acid
CAS2694733-91-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NN=C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-2-3-6-4-7(8(11)12)10-9-5-6/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyVNPQPPGCZYUMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylpyridazine-3-carboxylic Acid (CAS 2694733-91-8): Core Chemical Identity and Procurement Context


5-Propylpyridazine-3-carboxylic acid, bearing the CAS number 2694733-91-8, is a heterocyclic organic compound. It features a pyridazine ring core with a propyl (-CH₂CH₂CH₃) substituent at the 5-position and a carboxylic acid (-COOH) group at the 3-position . The molecular formula is C₈H₁₀N₂O₂, corresponding to a molecular weight of 166.18 g/mol . This compound is primarily utilized as a chemical building block and synthetic intermediate, valued for the specific positioning of its functional groups which offers distinct reactivity profiles for creating more complex molecular structures in medicinal chemistry and agrochemical research.

Why 5-Propylpyridazine-3-carboxylic Acid Cannot Be Casually Substituted with Other Pyridazine Carboxylic Acids


5-Propylpyridazine-3-carboxylic acid is not an interchangeable commodity chemical. While many pyridazine-3-carboxylic acid analogs exist, subtle differences in the position and nature of substituents can profoundly alter their biological activity, target engagement, and overall chemical utility [1]. For instance, structure-activity relationship (SAR) studies on related pyridazine derivatives have demonstrated that specific substituents are critical for achieving potent and selective inhibition of targets like protein kinase CK2, with activity falling outside a desirable range when the substituent pattern is altered [1]. Therefore, for a researcher developing a specific synthetic pathway or optimizing a lead compound's properties, procuring the exact substitution pattern is non-negotiable. The precise combination of a 5-propyl group and a 3-carboxylic acid on the pyridazine ring provides a unique spatial and electronic environment that other analogs cannot replicate, directly impacting the outcome of downstream experiments. It is noteworthy, however, that despite this established class-level principle, a systematic and quantitative comparative analysis of 5-propylpyridazine-3-carboxylic acid against its closest structural analogs is currently absent from the open scientific literature.

5-Propylpyridazine-3-carboxylic Acid: An Assessment of Available Quantitative Differentiation Evidence


The Absence of a Published Comparative Profile for 5-Propylpyridazine-3-carboxylic Acid

A systematic search of primary research papers, patents, and authoritative databases, conducted in accordance with the specified source exclusions, was unable to identify any study that directly compares 5-propylpyridazine-3-carboxylic acid with a closely related analog in a quantifiable manner. While studies on related scaffolds confirm that substituent changes on the pyridazine ring significantly alter biological activity, no such data exists specifically for the 5-propyl substitution pattern [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Synthesis

Physicochemical Properties and Synthetic Utility of the 5-Propyl Pyridazine Scaffold

The core value proposition of 5-propylpyridazine-3-carboxylic acid, with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , lies in its structural features as a synthetic intermediate. The pyridazine core is a common motif in bioactive compounds, and the presence of the propyl group and a free carboxylic acid provides distinct handles for further chemical diversification through coupling reactions or salt formation [1].

Synthetic Chemistry Building Block Physicochemical Properties

Best-Fit Research Scenarios for Procuring 5-Propylpyridazine-3-carboxylic Acid


As a Specific Building Block in Custom Medicinal Chemistry Synthesis

This compound is best suited for use as a non-interchangeable intermediate in a synthetic route that explicitly requires a 5-propyl substitution on a pyridazine-3-carboxylic acid scaffold. A medicinal chemist developing a new series of NLRP3 inflammasome inhibitors, for instance, might use this compound as a core to explore how the propyl chain affects target binding compared to other alkyl groups, as the pyridazine core is a known scaffold for this target [1].

In Exploratory Structure-Activity Relationship (SAR) Studies

Researchers performing SAR studies on pyridazine-based compounds would need this specific molecule to populate a matrix of substituents. By synthesizing a final compound from 5-propylpyridazine-3-carboxylic acid and comparing its biological activity to an identical compound synthesized from 5-methylpyridazine-3-carboxylic acid, the researcher can quantify the impact of the lipophilic alkyl chain length on potency and selectivity. This is a common and critical practice in lead optimization in both pharmaceutical and agrochemical research [1].

As a Key Intermediate in Agrochemical Development

The pyridazine ring is a known pharmacophore in herbicides and other agrochemicals [2]. This specific compound could serve as a crucial intermediate in the synthesis of a novel pyridazinone-based herbicide. The propyl group at the 5-position is a key structural feature that would influence the molecule's physicochemical properties, such as its logP and its ability to translocate within a plant, making it a distinct entity from other alkyl-substituted analogs [2].

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